1-N-Fmoc-3-吡咯烷酮

描述

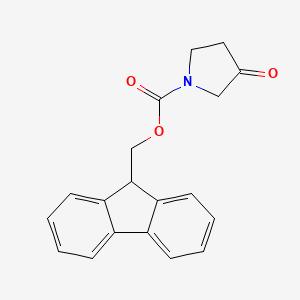

1-N-Fmoc-3-Pyrrolidinone, also known as 9H-fluoren-9-ylmethyl 3-oxo-1-pyrrolidinecarboxylate, is a compound that features a pyrrolidinone ring structure. This compound is significant in the field of organic chemistry due to its utility in peptide synthesis, particularly in the protection of amino groups during the synthesis of peptides.

科学研究应用

1-N-Fmoc-3-Pyrrolidinone is widely used in scientific research, particularly in the field of peptide synthesis. Its primary application is in the protection of amino groups during the stepwise synthesis of peptides on solid supports. This compound is also used in the development of peptide-based pharmaceuticals, where it helps in the synthesis of complex peptide sequences with high purity and yield .

In addition to its use in peptide synthesis, 1-N-Fmoc-3-Pyrrolidinone is employed in the study of protein-protein interactions, enzyme-substrate interactions, and the development of peptide-based inhibitors for various biological targets. Its versatility makes it a valuable tool in both academic and industrial research settings.

作用机制

Target of Action

It is known that 1-n-fmoc-3-pyrrolidinone is used in proteomics research , suggesting that it may interact with proteins or peptides in the body.

Mode of Action

Given its use in proteomics research , it is likely that it interacts with proteins or peptides, possibly influencing their structure or function.

Biochemical Pathways

As a tool in proteomics research , it may be involved in pathways related to protein synthesis, modification, or degradation.

Result of Action

Given its use in proteomics research

Action Environment

It is known that the compound is stable at normal shipping temperatures and should be stored at 2-8°c .

生化分析

Biochemical Properties

Pyrrolidinone derivatives are known to be versatile lead compounds for designing powerful bioactive agents . They are among the most essential heterocyclic pharmacophores inducing prominent pharmaceutical effects .

Cellular Effects

Pyrrolidinone derivatives have been reported to exhibit diverse biological activities like antimicrobial, anti-inflammatory, anticancer, antidepressant, and anticonvulsant effects .

准备方法

The synthesis of 1-N-Fmoc-3-Pyrrolidinone typically involves the reaction of 3-pyrrolidinone with 9H-fluoren-9-ylmethyl chloroformate under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane, with a base like triethylamine to facilitate the reaction. The product is then purified through recrystallization or chromatography to obtain a high-purity compound .

Industrial production methods for 1-N-Fmoc-3-Pyrrolidinone are similar but scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure maximum yield and purity, and the process may involve additional steps such as solvent recovery and waste management to comply with industrial standards.

化学反应分析

1-N-Fmoc-3-Pyrrolidinone undergoes several types of chemical reactions, including:

Substitution Reactions: The Fmoc group can be removed under basic conditions, typically using piperidine or pyrrolidine in a solvent like dimethylformamide.

Oxidation and Reduction: While less common, the pyrrolidinone ring can undergo oxidation to form corresponding lactams or reduction to form pyrrolidines.

Coupling Reactions: The compound can participate in coupling reactions with various amino acids to form peptide bonds, facilitated by coupling reagents such as HATU or DIC.

The major products formed from these reactions include deprotected amino acids and extended peptide chains, depending on the specific application in peptide synthesis.

相似化合物的比较

1-N-Fmoc-3-Pyrrolidinone is unique in its ability to provide stable protection for amino groups while being easily removable under basic conditions. Similar compounds include:

9H-fluoren-9-ylmethyl chloroformate: Used for the initial protection of amino groups.

N-Boc-3-Pyrrolidinone: Another protecting group used in peptide synthesis, but it is removed under acidic conditions.

N-Cbz-3-Pyrrolidinone: Provides protection for amino groups but requires hydrogenation for removal.

The uniqueness of 1-N-Fmoc-3-Pyrrolidinone lies in its stability under acidic conditions and ease of removal under basic conditions, making it highly suitable for solid-phase peptide synthesis .

生物活性

1-N-Fmoc-3-Pyrrolidinone is a compound of significant interest in medicinal chemistry, particularly for its role in peptide synthesis and potential therapeutic applications. This article explores its biological activity, including case studies, research findings, and data tables summarizing its effects.

Chemical Structure and Properties

1-N-Fmoc-3-Pyrrolidinone (C19H17NO3) is characterized by the presence of a Fmoc (9-fluorenylmethoxycarbonyl) protecting group attached to a pyrrolidinone ring. This structure enhances its stability and reactivity in various chemical reactions, particularly in solid-phase peptide synthesis (SPPS).

Peptide Synthesis

1-N-Fmoc-3-Pyrrolidinone is primarily utilized as a building block in the synthesis of peptides. Its ability to facilitate the removal of Fmoc groups under mild conditions allows for efficient coupling reactions. Research has shown that using pyrrolidine as a base during Fmoc removal can lead to higher purity and yield of target peptides compared to traditional methods using piperidine .

Table 1: Comparison of Peptide Purity Using Different Bases

| Base Used | Target Peptide Purity (%) | Side Product Formation (%) |

|---|---|---|

| Piperidine | 86 | 14 |

| Pyrrolidine | 78 | 22 |

| DMSO/EtOAc (1:9) | 73 | 27 |

This table illustrates the effectiveness of pyrrolidine in maintaining high purity levels while minimizing side product formation during peptide synthesis.

Analgesic Activity

Recent studies have evaluated the analgesic properties of compounds derived from pyrrolidinone structures. In vivo tests demonstrated that certain derivatives exhibit significant pain-relieving effects. For instance, bioconjugates combining pyrrolidinone with specific peptides showed enhanced analgesic activity compared to their parent compounds .

Case Study: Analgesic Activity Assessment

In a study employing the Randall-Selitto test, various pyrrole-derived compounds were assessed for their ability to alleviate pain. The results indicated that while free pyrrole acids had the highest analgesic activity, their stability was compromised. However, when combined with peptide structures, these bioconjugates exhibited improved hydrolytic stability alongside effective analgesia .

Toxicological Considerations

Despite its therapeutic potential, 1-N-Fmoc-3-Pyrrolidinone and related compounds have raised concerns regarding toxicity. Studies on N-methyl-2-pyrrolidone (NMP), a related compound, have shown developmental toxicity in animal models, prompting further investigation into the safety profiles of pyrrolidine derivatives .

Table 2: Toxicity Profile of N-Methyl-Pyrrolidone

| Exposure Level (mg/m³) | Observed Effects |

|---|---|

| 10 | No significant discomfort |

| 25 | Mild irritation |

| 50 | Moderate irritation |

This table summarizes findings from exposure studies indicating that while NMP is generally well-tolerated at lower concentrations, higher levels can lead to adverse effects.

属性

IUPAC Name |

9H-fluoren-9-ylmethyl 3-oxopyrrolidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17NO3/c21-13-9-10-20(11-13)19(22)23-12-18-16-7-3-1-5-14(16)15-6-2-4-8-17(15)18/h1-8,18H,9-12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YCJGQBRHXIBEAY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1=O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90374681 | |

| Record name | 1-N-Fmoc-3-Pyrrolidinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90374681 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

307.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

672310-12-2 | |

| Record name | 9H-Fluoren-9-ylmethyl 3-oxo-1-pyrrolidinecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=672310-12-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-N-Fmoc-3-Pyrrolidinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90374681 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。